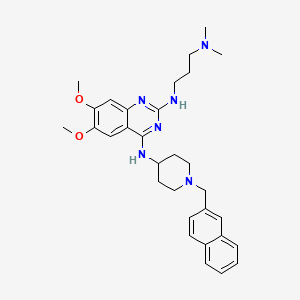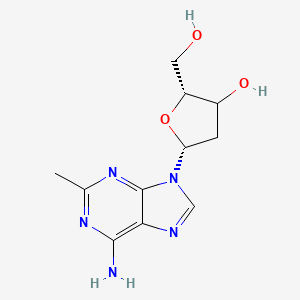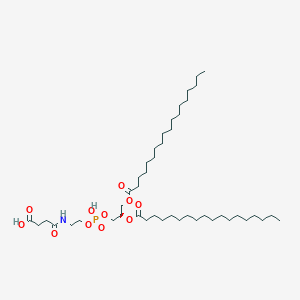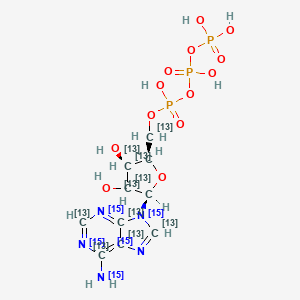
Antimalarial agent 31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimalarial agent 31 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. Malaria is transmitted through the bites of infected Anopheles mosquitoes. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 31 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of aromatic amines with chalcones in the presence of trifluoroacetic acid, followed by oxidative cyclization to form quinoline derivatives . The reaction conditions typically involve room temperature and constant stirring using anhydrous acetonitrile as the solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Antimalarial agent 31 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which are evaluated for their antimalarial activity .
Scientific Research Applications
Antimalarial agent 31 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.
Medicine: Evaluated in preclinical and clinical trials for its efficacy and safety in treating malaria.
Industry: Used in the development of new antimalarial drugs and formulations
Mechanism of Action
Antimalarial agent 31 exerts its effects by targeting the erythrocytic stage of the Plasmodium life cycle. It binds to heme, a by-product of hemoglobin metabolism, and inhibits its detoxification. This leads to the accumulation of toxic heme within the parasite, causing its death . The compound also generates free radicals that damage parasite proteins, further contributing to its antimalarial activity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A widely used antimalarial that also targets heme detoxification but has faced significant resistance issues.
Artemisinin: A natural compound with a similar mechanism of generating free radicals but acts more rapidly.
Quinine: An older antimalarial with a similar mode of action but different pharmacokinetic properties
Uniqueness
Antimalarial agent 31 is unique due to its synthetic origin and its potential to overcome resistance seen with other antimalarials. Its ability to generate free radicals and inhibit heme detoxification makes it a promising candidate for further development .
Properties
Molecular Formula |
C36H47N3O4 |
|---|---|
Molecular Weight |
585.8 g/mol |
IUPAC Name |
(4S)-4-[(1R)-1-hydroxy-2-[2-(3-methoxyphenyl)propan-2-ylamino]ethyl]-16-propyl-3,16-diazatricyclo[16.3.1.16,10]tricosa-1(22),6,8,10(23),18,20-hexaene-2,17-dione |
InChI |
InChI=1S/C36H47N3O4/c1-5-19-39-20-8-6-7-12-26-13-9-14-27(21-26)22-32(38-34(41)28-15-10-16-29(23-28)35(39)42)33(40)25-37-36(2,3)30-17-11-18-31(24-30)43-4/h9-11,13-18,21,23-24,32-33,37,40H,5-8,12,19-20,22,25H2,1-4H3,(H,38,41)/t32-,33+/m0/s1 |
InChI Key |
PYBIHWRQNXYDCA-JHOUSYSJSA-N |
Isomeric SMILES |
CCCN1CCCCCC2=CC(=CC=C2)C[C@H](NC(=O)C3=CC(=CC=C3)C1=O)[C@@H](CNC(C)(C)C4=CC(=CC=C4)OC)O |
Canonical SMILES |
CCCN1CCCCCC2=CC(=CC=C2)CC(NC(=O)C3=CC(=CC=C3)C1=O)C(CNC(C)(C)C4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



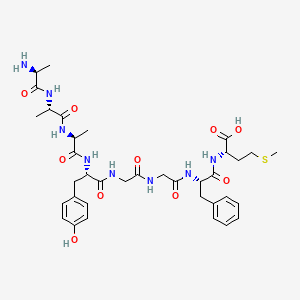
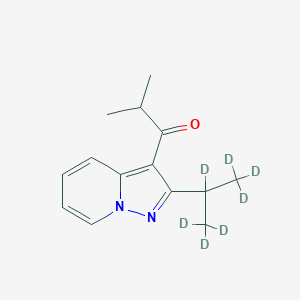

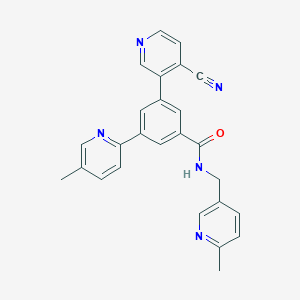


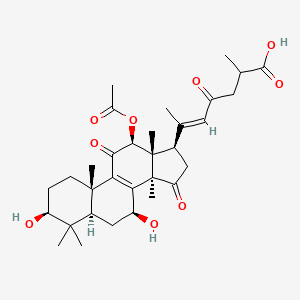
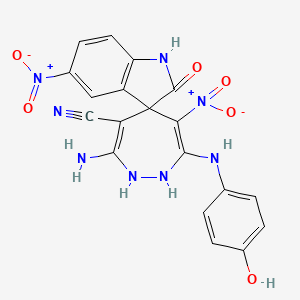
![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
